Product packaging for Barbiturate(2-)(Cat. No.:)

Barbiturate(2-)

Cat. No.: B1265035
M. Wt: 126.07 g/mol
InChI Key: GWEJPUMJAQFCBN-UHFFFAOYSA-L
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Description

The Barbiturate(2-) anion is the fundamental reactive moiety of barbiturate salts, a class of compounds with significant historical and contemporary importance in neurological and pharmacological research. These compounds are central to studies on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter pathway in the central nervous system. Their primary mechanism of action is the potentiation of the GABAA receptor. By binding to distinct sites on these receptor complexes, often at the alpha and beta subunits, barbiturates enhance the receptor's response to GABA, leading to prolonged opening of associated chloride channels . This increased chloride ion influx hyperpolarizes neurons, making them resistant to excitation and resulting in overall CNS depression . At higher concentrations, some barbiturates can directly activate the receptor channel even in the absence of GABA . Beyond their GABA-ergic effects, barbiturates are also known to block AMPA receptors, a subtype of glutamate receptor responsible for excitatory neurotransmission, which contributes to their diverse clinical and research activities . Main Research Applications • Neuroscience Research: Used as a critical tool for investigating the function, pharmacology, and allosteric modulation of GABAA receptors . • Pharmacology & Toxicology: Serves as a model compound for studying the effects of CNS depressants, drug metabolism, enzyme induction (particularly cytochrome P450), and the development of drug tolerance and dependence . • Electrophysiology: The anion is essential for preparing salt forms of barbiturates like phenobarbital and pentobarbital, which are used in experimental protocols to study neuronal excitability and synaptic transmission . Research Value Barbiturate(2-) derivatives are indispensable in modern research. Phenobarbital remains a cornerstone in preclinical epilepsy research and studies on status epilepticus . Ultra-short-acting derivatives like thiopental and methohexital are used in studies on anesthesia mechanisms and as comparators for newer anesthetic agents . Furthermore, novel non-sedating barbiturate compounds derived from this core structure are being investigated for their potential neuroprotective properties, offering avenues for research in stroke and brain ischemia . Handling & Compliance This product is designated For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols. The barbiturate class of compounds has a known potential for abuse and physical dependence .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2N2O3-2 B1265035 Barbiturate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2N2O3-2

Molecular Weight

126.07 g/mol

IUPAC Name

6-oxo-1H-pyrimidine-2,4-diolate

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2

InChI Key

GWEJPUMJAQFCBN-UHFFFAOYSA-L

Canonical SMILES

C1=C(N=C(NC1=O)[O-])[O-]

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Sedative and Hypnotic Effects

Barbiturates are primarily known for their use as sedatives and hypnotics. They act on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), leading to increased sedation and decreased anxiety. Commonly used barbiturates include phenobarbital and secobarbital, which are utilized in clinical settings for managing anxiety disorders and sleep disturbances .

1.2 Anticonvulsant Properties

Barbiturates are also employed as anticonvulsants. Phenobarbital is frequently prescribed for seizure control in both adults and children. Its mechanism involves stabilizing neuronal membranes and reducing excitability, making it effective in treating various types of epilepsy .

1.3 Anesthesia

In anesthesiology, barbiturates such as thiopental are used for induction due to their rapid onset of action. Thiopental is favored for its ability to produce unconsciousness quickly and is often used in surgical procedures .

Toxicological Studies

2.1 Case Studies of Barbiturate Poisoning

Barbiturate toxicity remains a significant concern in clinical toxicology. Notable case studies illustrate the dangers associated with overdose and poly-drug interactions involving barbiturates. For instance, a case report documented a fatal poisoning involving pentobarbital and phenobarbital, highlighting the additive effects that can lead to severe respiratory depression .

2.2 Analytical Toxicology

The detection and quantification of barbiturates in biological samples are critical for diagnosing overdoses and understanding drug interactions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to accurately measure barbiturate levels in plasma and urine samples . A recent study established a monolithic silica solid-phase extraction method that simplifies sample preparation while maintaining high recovery rates for various barbiturates .

Research on New Derivatives

3.1 Development of Novel Barbiturate Derivatives

Research is ongoing into new derivatives of barbiturates that may possess enhanced biological activity or reduced side effects. For example, studies have synthesized new complexes involving barbiturate derivatives that exhibit potential antimicrobial properties . These derivatives may pave the way for developing safer therapeutic agents with fewer adverse effects.

Safety Concerns

4.1 Neurodevelopmental Risks

Recent safety reviews have raised concerns regarding the potential neurodevelopmental risks associated with barbiturate use in children. Studies suggest that exposure to these compounds during critical developmental periods may lead to long-term cognitive deficits . This has prompted health authorities to reassess guidelines surrounding the prescription of barbiturates in pediatric populations.

Chemical Reactions Analysis

Traditional Condensation Reaction

The synthesis of barbiturate derivatives typically involves the condensation of diethyl malonate with urea under basic conditions (e.g., sodium ethoxide) followed by cyclization and dehydration . This reaction is foundational for generating the core barbiturate structure:

Diethyl malonate+UreaNaOE heatBarbiturate 2 +Ethanol+Water\text{Diethyl malonate}+\text{Urea}\xrightarrow{\text{NaOE heat}}\text{Barbiturate 2 }+\text{Ethanol}+\text{Water}

Key Features :

  • Mechanism : Alkylation of the malonate enolate followed by cyclization and loss of ethanol/water.

  • Applications : Produces barbiturate intermediates for further substitution at the 5-position .

Radical–Radical Cyclization Cascades

A modern approach involves SmI₂-mediated radical cyclization to form complex tricyclic structures. For example, barbiturate substrates with alkene radical acceptors undergo 5-endo and 6-endo cyclization, forming hemiaminals or enamines .

Reaction Details :

  • Reagents : SmI₂ (3 equivalents), H₂O, LiBr (20 equivalents).

  • Conditions : THF, N₂ atmosphere, 1 h at room temperature.

  • Outcome : Products with up to five contiguous stereocenters and quaternary centers (e.g., 2u in 60% yield) .

Table 1: Radical Cyclization Products

CompoundYield (%)DiastereoselectivityKey Features
2q 7575:25Primary radical acceptor
2r 88>95:5Secondary radical acceptor

Formation of s-Triazine Hydrazone Derivatives

Barbiturate derivatives react with 2-hydrazino-s-triazines and pyrimidinetrione to form enhydrazine-based compounds (e.g., 5a–k ) via a one-pot method .

Reaction Pathway :

Barbiturate+HydrazineEtOH HAcEnhydrazinePyrimidinetrioneTarget Compound\text{Barbiturate}+\text{Hydrazine}\xrightarrow{\text{EtOH HAc}}\text{Enhydrazine}\xrightarrow{\text{Pyrimidinetrione}}\text{Target Compound}

Key Observations :

  • Stability : Enhydrazine form (C ) is favored over hydrazone (A ) due to hydrogen bonding .

  • Analysis : ¹H and ¹³C NMR confirm δ 90–198 ppm for carbonyl carbons .

Supramolecular Polymerization

Barbiturate-functionalized thiophene derivatives (e.g., 1 and 2 ) undergo hydrogen-bond-driven polymerization, exhibiting aggregation-induced emission (AIE) .

Properties :

  • Emission Colors : 1 (blue), 2 (green).

  • Nanostructures : Tape-like motifs with distinct morphologies .

Chromene Derivatives

Reaction of barbiturate with chalcones or β-naphthol under catalytic conditions (e.g., L-Proline) yields chromene-based derivatives (e.g., 101 ) .

Reaction Conditions :

  • Catalyst : 30 mol% L-Proline.

  • Solvent : Water.

  • Yield : 95–98%.

Preparation Methods

Sodium Ethoxide in Anhydrous Ethanol

Barbituric acid reacts with sodium ethoxide in absolute ethanol to form the disodium salt. The reaction proceeds via two-step deprotonation:

  • Initial deprotonation at the N1 position.
  • Subsequent deprotonation at the N3 position under strongly basic conditions.

Reaction Conditions :

  • Molar ratio: 1:2 (barbituric acid : NaOEt)
  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C) for 8 hours
  • Yield: 59–78%

Aqueous Alkali Metal Carbonates

Lithium, sodium, or potassium carbonates in aqueous media facilitate deprotonation. Lithium carbonate exhibits superior reactivity due to smaller ionic radius, enabling efficient charge stabilization.

Example Protocol :

  • Dissolve barbituric acid (1 eq) in hot water (50°C).
  • Add Li₂CO₃ (2.2 eq) with stirring.
  • Cool to 0°C to precipitate Li₂(Barbiturate).

Key Data :

Metal Carbonate Solubility (g/100 mL H₂O) Reaction Time Yield
Li₂CO₃ 1.3 (20°C) 2 h 92%
Na₂CO₃ 21.5 (20°C) 6 h 78%
K₂CO₃ 110 (20°C) 12 h 65%

Data consolidated from

SmI₂-Mediated Radical Cyclization for Functionalized Barbiturate(2−) Salts

Samarium diiodide (SmI₂) enables synthesis of complex Barbiturate(2−) derivatives through radical–radical cyclization cascades:

Mechanism :

  • Single-electron transfer (SET) from SmI₂ to amide carbonyl.
  • Formation of radical anion intermediates.
  • Sequential 5-exo-trig and 6-exo-dig cyclizations.

Optimized Conditions :

  • SmI₂ (3 eq), LiBr (20 eq) in THF/H₂O (4:1)
  • Temperature: −78°C → RT over 1 h
  • Yields: 60–88% for tricyclic products

Notable Features :

  • Constructs up to five contiguous stereocenters.
  • LiBr enhances SmI₂ reducing power by forming SmBr₂ in situ.

Metal Coordination-Driven Deprotonation

Transition metals induce deprotonation through Lewis acid-base interactions. Representative examples include:

Nickel(II) Complexation

[Ni(Barbiturate)(H₂O)₂]∞ forms via:

  • Barbituric acid + NiCl₂·6H₂O in ethanol/water.
  • pH adjustment to 6.5–7.0 using NaOH.
  • Coordination-driven deprotonation at both N sites.

Structural Insights :

  • Square-planar geometry confirmed by XRD.
  • Ni–O bond lengths: 1.89–1.92 Å.

Palladium(II) Acetate Complexes

[Pd(Barbiturate)(OAc)]·4H₂O preparation:

  • Barbituric acid + Pd(OAc)₂ in acetone/water.
  • Stirring at 25°C for 1 h.
    Key Data :
  • Decomposition temp.: 308°C
  • Mass spec: m/z 348.20 ([Pd(Barbiturate)(OAc)]⁺)

Electrosynthetic Methods

Electrochemical deprotonation offers solvent-free routes:

Setup :

  • Anode: Platinum mesh
  • Cathode: Graphite rod
  • Electrolyte: 0.1 M NBu₄PF₆ in acetonitrile

Process :

  • Apply −2.1 V vs Ag/Ag⁺ to barbituric acid solution.
  • Sequential deprotonation occurs via cathodic reduction.

Advantages :

  • No exogenous base required.
  • Tunable selectivity via potential control.

Analytical Considerations in Synthesis

Purity Assessment

  • HPLC : C18 column, 5 mM NH₄OAc/MeOH gradient.
  • LC-MS/MS : MRM transitions (e.g., m/z 231 → 188 for phenobarbiturate).

Diastereomeric Control

  • Steric effects : Bulky substituents (e.g., tert-butyl) improve diastereoselectivity (>95:5 dr).
  • Solvent polarity : Apolar solvents favor exo-cyclization pathways.

Challenges and Mitigation Strategies

Challenge Solution Reference
Low solubility in aprotic solvents Use DMF/DMSO co-solvents
Over-reduction of intermediates Add LiBr to modulate SmI₂ activity
Hygroscopicity of metal salts Store under anhydrous Ar atmosphere

Q & A

Q. What statistical approaches validate barbiturate study outcomes in observational cohorts with time-dependent confounders?

  • Methodological Answer : Time-dependent propensity scores adjust for evolving covariates (e.g., ICP trends, hemodynamic instability) in TBI cohorts. Marginal structural models (MSMs) estimate causal effects of early vs. delayed barbiturate use. Sensitivity analyses exclude patients receiving late barbiturates to mitigate immortal time bias .

Research Design Considerations

Q. What criteria define rigorous experimental designs for barbiturate receptor studies?

  • Methodological Answer : Controlled variables include ligand chirality (e.g., stereospecific N1-methylbarbiturates) and anion composition (Cl<sup>-</sup> vs. non-penetrating ions). Blinded binding assays using radiolabeled ligands (e.g., [<sup>3</sup>H]diazepam) minimize observer bias. Replicate experiments validate stoichiometry via Job’s plot analysis .

Q. How should preclinical studies model barbiturate toxicity to predict clinical outcomes?

  • Methodological Answer : Rodent models of acute poisoning integrate telemetry for real-time hemodynamic monitoring. Dose-response curves compare long- (phenobarbital) vs. short-acting (secobarbital) barbiturates. Histopathological analysis quantifies neuronal apoptosis in hippocampal regions post-exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barbiturate(2-)
Reactant of Route 2
Barbiturate(2-)

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